molecular formula C13H25N5O3S B6456027 tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate CAS No. 2549005-31-2

tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate

Cat. No.: B6456027
CAS No.: 2549005-31-2
M. Wt: 331.44 g/mol
InChI Key: GDEPAVNPKOIFJF-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds shows a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The presence of the carbamoyl group and the tert-butyl ester would add complexity to the molecule and likely influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperazine ring could potentially undergo reactions at the nitrogen atoms, and the carbamoyl group and tert-butyl ester could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbamoyl group and the nonpolar tert-butyl group could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action .

Future Directions

The future directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further developed and optimized as a pharmaceutical drug .

Properties

IUPAC Name

tert-butyl 4-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O3S/c1-13(2,3)21-12(20)18-7-5-17(6-8-18)9-10(19)15-16-11(22)14-4/h5-9H2,1-4H3,(H,15,19)(H2,14,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEPAVNPKOIFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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